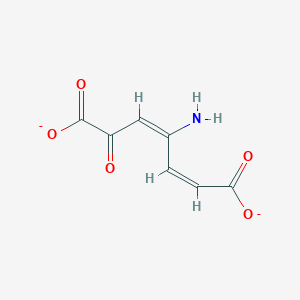
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate is a polyunsaturated dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid. The major species at pH 7.3. It is a polyunsaturated dicarboxylic acid dianion and an oxo dicarboxylic acid dianion. It is a conjugate base of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid.
Scientific Research Applications
Enzymatic Degradation and Bioremediation
- Toluene Degradation : The gene todF in Pseudomonas putida F1, encoding 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase, is part of the tod operon involved in the initial reactions of toluene degradation (Menn, Zylstra, & Gibson, 1991).
- Polychlorinated Biphenyl Degradation : Rhodococcus sp. strain RHA1 uses 2-hydroxy-6-oxohepta-2,4-dienoate (HOHD) hydrolase genes, etbD1 and etbD2, in the biodegradation of polychlorinated biphenyls (PCBs) (Yamada et al., 1998).
Biochemical Characterization and Synthesis
- Ring Fission Dioxygenase : Pseudaminobacter salicylatoxidans uses a dioxygenase for cleaving salicylate into 2-oxohepta-3,5-dienedioic acid, a product similar to 4-amino-6-oxohepta-2,4-dienedioate (Hintner, Reemtsma, & Stolz, 2004).
- Synthesis from Cycloheptadiene : The synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, structurally related to 4-amino-6-oxohepta-2,4-dienedioate, has been derived from cycloheptadiene (Shireman & Miller, 2001).
Novel Chemical Reactions
- Reactions with Anthranilic Acid Hydrazide : Methyl 3,4-dihydroxy-6-oxoalka-2,4-dienoates, including ethyl 3,4-dihydroxy-6-oxohepta-2,4-dienoate, have been shown to react with anthranilic acid hydrazide to form various novel compounds (Mukovoz et al., 2016).
properties
Product Name |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate |
|---|---|
Molecular Formula |
C7H5NO5-2 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/p-2/b2-1-,4-3+ |
InChI Key |
SGUXCHHLXDUUHD-BXTBVDPRSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=C/C(=O)C(=O)[O-])\N |
Canonical SMILES |
C(=CC(=O)[O-])C(=CC(=O)C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



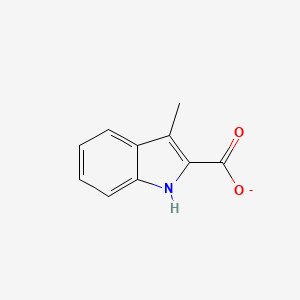
![(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240604.png)

![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)

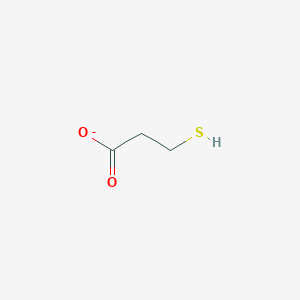
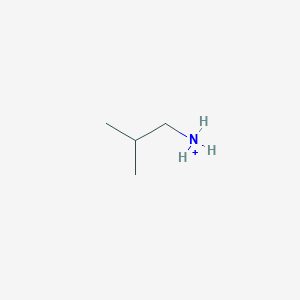
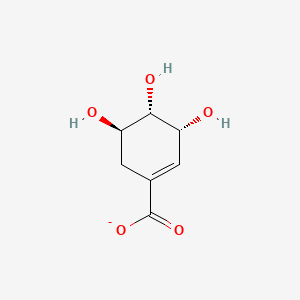

amino}acetate](/img/structure/B1240621.png)
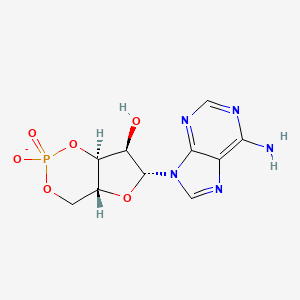
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
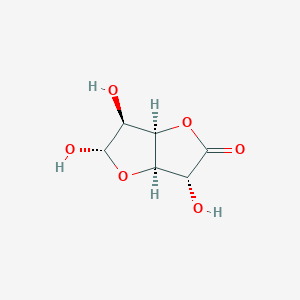
![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)